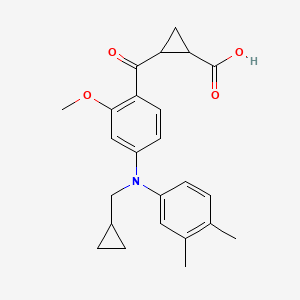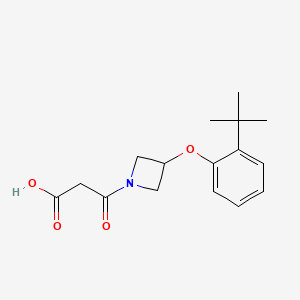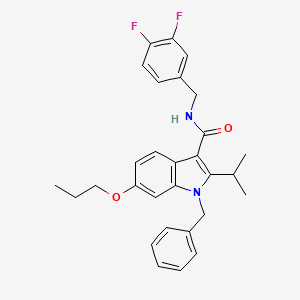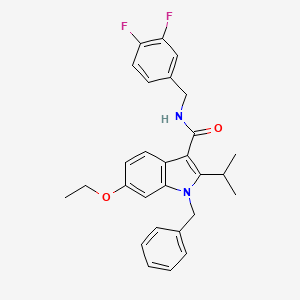![molecular formula C15H13ClN2O4 B10836712 methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B10836712.png)
methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound referred to as “US8598210, Table XV, 2” is known chemically as {[5-(4-Chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester . This compound is a small molecular drug that has shown potential in various therapeutic applications, particularly as an inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (HPH-2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester involves several key steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction under controlled conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a substitution reaction, typically using a chlorinating agent.
Formation of the Ester: The final step involves the esterification of the compound to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular oxygen sensing and regulation of hypoxia-inducible factors.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as anemia and chronic kidney disease.
Mechanism of Action
The compound exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylase 2 (HPH-2). This enzyme is responsible for the hydroxylation of hypoxia-inducible factors, which are then targeted for proteasomal degradation. By inhibiting HPH-2, the compound stabilizes hypoxia-inducible factors, allowing them to escape degradation and translocate to the nucleus. This leads to the activation of hypoxia-inducible genes, which play a role in various physiological processes such as angiogenesis and erythropoiesis .
Comparison with Similar Compounds
Similar Compounds
US8722895, 2: {[5-(4-Cyano-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester.
US11426393, Compound Table XV.12: Another compound with a similar structure and function.
Uniqueness
The uniqueness of “US8598210, Table XV, 2” lies in its specific inhibition of HPH-2 and its potential therapeutic applications. Compared to similar compounds, it has shown a higher affinity for HPH-2 and greater stability under physiological conditions .
Properties
Molecular Formula |
C15H13ClN2O4 |
|---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-13(20)8-18-15(21)14-12(19)6-10(7-17-14)9-2-4-11(16)5-3-9/h2-7,19H,8H2,1H3,(H,18,21) |
InChI Key |
BYGKIXAXITXFDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=C(C=N1)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836662.png)

![(2S,4S,5R)-4-[4-(2-fluorophenyl)triazol-1-yl]-2-[(1R)-3-[4-(2-fluorophenyl)triazol-1-yl]-2-hydroxycyclohexyl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B10836678.png)
![(7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one](/img/structure/B10836682.png)
![7-butyl-6-{[3-fluoro-2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-4-[trans-4-(2-hydroxy-2-methylpropoxy)cyclohexyl][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10836688.png)
![4-[trans-4-(1,3-oxazol-5-yl)cyclohexyl]-7-propyl-6-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10836691.png)
![3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide](/img/structure/B10836694.png)



![2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid](/img/structure/B10836711.png)
